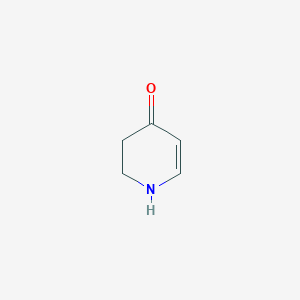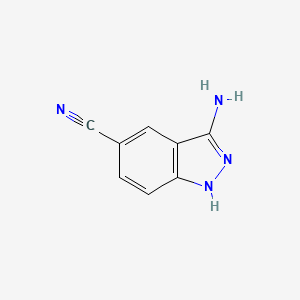
3-Amino-1H-indazole-5-carbonitrile
Vue d'ensemble
Description
3-Amino-1H-indazole-5-carbonitrile is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry
Applications De Recherche Scientifique
3-Amino-1H-indazole-5-carbonitrile has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the development of new materials and as an intermediate in organic synthesis.
Mécanisme D'action
Target of Action
3-Amino-1H-indazole-5-carbonitrile is a derivative of indazole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indazole derivatives have been shown to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .
Mode of Action
Indazole derivatives are known to interact with their targets, causing changes that can lead to various biological activities . For instance, some indazole derivatives have demonstrated antiviral, anti-inflammatory, and anticancer activities .
Biochemical Pathways
Indazole derivatives are known to influence a variety of pathways due to their broad-spectrum biological activities . These effects can lead to downstream changes that contribute to their therapeutic potential.
Result of Action
For example, some indazole derivatives have demonstrated the ability to inhibit cell growth .
Analyse Biochimique
Biochemical Properties
3-Amino-1H-indazole-5-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to bind effectively with the hinge region of tyrosine kinase, enhancing its antitumor activity . Additionally, this compound can inhibit the production of catabolic mediators such as prostaglandin E2, tumor necrosis factor-alpha, and matrix metalloproteinase-13 in osteoarthritis cartilage . These interactions highlight its potential as a therapeutic agent in treating inflammatory and cancerous conditions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to inhibit cell growth in colon and melanoma cell lines, with GI50 values ranging from 0.041 to 33.6 μM . This compound influences cell signaling pathways, gene expression, and cellular metabolism, making it a valuable tool in cancer research. By modulating these cellular processes, this compound can potentially be used to develop new cancer therapies.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. For example, it has been shown to inhibit cyclo-oxygenase-2 (COX-2), reducing the production of inflammatory mediators . This inhibition is crucial in managing inflammatory diseases and conditions. Additionally, its interaction with tyrosine kinase enhances its antitumor activity, making it a promising candidate for cancer treatment .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under various conditions, maintaining its biological activity . Prolonged exposure may lead to degradation, affecting its efficacy. Long-term studies in vitro and in vivo are essential to understand its temporal effects fully.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant therapeutic effects with minimal toxicity . Higher doses may lead to adverse effects, including toxicity and organ damage. Understanding the dosage threshold is crucial for developing safe and effective therapeutic applications. Studies have shown that the compound’s anti-inflammatory and anticancer activities are dose-dependent, highlighting the importance of dosage optimization .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its interaction with tyrosine kinase affects the phosphorylation of specific proteins, altering cellular metabolism . Additionally, its inhibition of COX-2 impacts the arachidonic acid pathway, reducing the production of inflammatory mediators . These interactions underscore its potential as a modulator of metabolic pathways in therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its biological activity. Studies have shown that the compound is efficiently transported across cell membranes, accumulating in specific cellular compartments . This targeted distribution enhances its therapeutic potential, allowing for precise modulation of cellular processes.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization allows it to interact with specific biomolecules, exerting its effects precisely. Understanding its subcellular localization is essential for developing targeted therapies and optimizing its therapeutic potential.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1H-indazole-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of o-nitrostyrenes with aqueous titanium(III) chloride solution at ambient temperature, leading to the formation of indazoles via a formal reductive C(sp2)–H amination reaction . Another approach involves the condensation of phenylhydrazine with 2-(hydroxymethylene)cyclohexanone-4-carboxylate .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Amino-1H-indazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of the amino and nitrile groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
Comparaison Avec Des Composés Similaires
- 1H-Indazole-3-carbaldehyde
- 5-Amino-1H-1,2,4-triazole-3-carbohydrazide
- 1-Aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids
Comparison: 3-Amino-1H-indazole-5-carbonitrile is unique due to its specific functional groups (amino and nitrile), which confer distinct reactivity and biological activity.
Propriétés
IUPAC Name |
3-amino-1H-indazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c9-4-5-1-2-7-6(3-5)8(10)12-11-7/h1-3H,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYYIVVNEIXBKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60501826 | |
| Record name | 3-Amino-1H-indazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60501826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20925-62-6 | |
| Record name | 3-Amino-1H-indazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60501826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


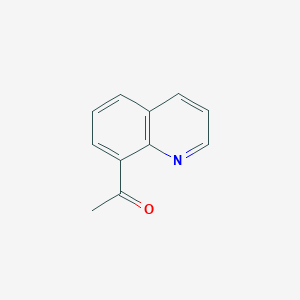
![5-Methylimidazo[1,5-a]pyridine](/img/structure/B1314994.png)
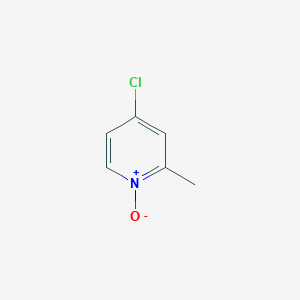

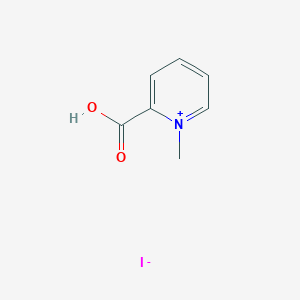
![O-[(3-Pyridyl)methyl]hydroxylamine](/img/structure/B1314999.png)
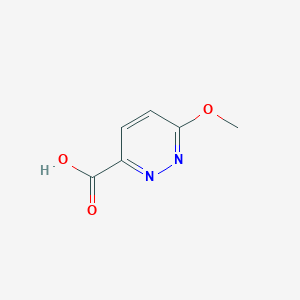
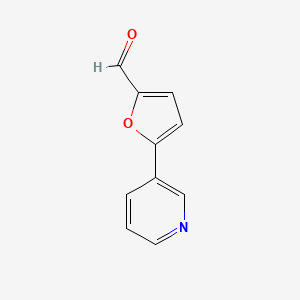

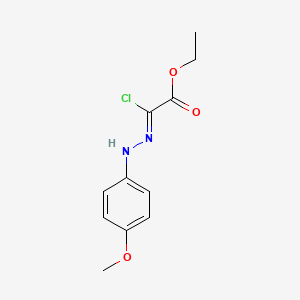
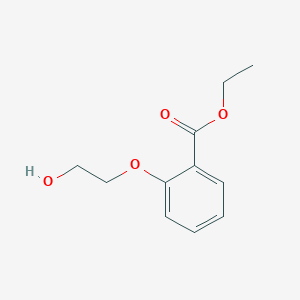
![Butanoic acid, 4-[(2-phenylethyl)amino]-](/img/structure/B1315014.png)
